molecular formula C29H30FNO7 B12739161 (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one CAS No. 138355-93-8

(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one

Cat. No.: B12739161
CAS No.: 138355-93-8
M. Wt: 523.5 g/mol
InChI Key: HZUKZDZKIJGDAH-ULBKPHCJSA-N
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Description

The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Fluorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Naphthofuran Core: This could involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Amination: Introduction of the amino group, possibly through nucleophilic substitution reactions.

    Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic electronic materials.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and possible biological activity.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Similar Compounds

  • (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Chlorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
  • (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Methylphenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one

Uniqueness

The presence of the fluorine atom in the compound may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents.

Properties

CAS No.

138355-93-8

Molecular Formula

C29H30FNO7

Molecular Weight

523.5 g/mol

IUPAC Name

(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C29H30FNO7/c1-33-21-12-18-19(13-22(21)34-2)27(31-17-8-6-16(30)7-9-17)20-14-38-29(32)26(20)25(18)15-10-23(35-3)28(37-5)24(11-15)36-4/h6-13,20,25-27,31H,14H2,1-5H3/t20-,25+,26-,27+/m0/s1

InChI Key

HZUKZDZKIJGDAH-ULBKPHCJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F

Origin of Product

United States

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